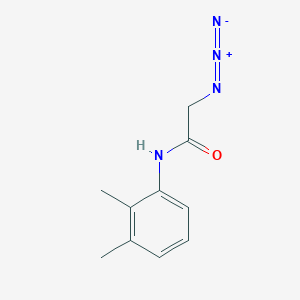

2-azido-N-(2,3-dimethylphenyl)acetamide

Description

2-Azido-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring an azido (-N₃) group at the 2-position of the acetamide backbone and a 2,3-dimethylphenyl substituent on the nitrogen atom. The azido group confers unique reactivity, enabling applications in click chemistry and glycocalyx engineering .

Properties

IUPAC Name |

2-azido-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-4-3-5-9(8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYLSRVDHUZLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-azido-N-(2,3-dimethylphenyl)acetamide involves several steps. One common method includes the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form N-(2,3-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

2-azido-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

Common reagents used in these reactions include copper(I) catalysts for click chemistry, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions include triazoles, amines, and nitro compounds .

Scientific Research Applications

2-azido-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azido-N-(2,3-dimethylphenyl)acetamide involves its ability to undergo click chemistry reactions, forming stable triazole linkages . These triazole linkages can interact with various molecular targets, including proteins and nucleic acids, facilitating the study of biological processes and the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and intermolecular interactions. Key comparisons include:

Ortho/Meta-Substituted Analogues

- 2-Azido-N-(4-methylphenyl)acetamide : The para-methyl group enhances steric bulk but reduces electronic effects compared to the 2,3-dimethyl substitution. Crystallographic studies reveal that intramolecular C–H⋯O hydrogen bonds stabilize the conformation, with chains along the c-axis via N–H⋯O interactions .

- Crystal packing differs due to stronger intermolecular dipole interactions .

- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide: Meta-substitution with methyl and trichloro groups creates steric hindrance, leading to asymmetric units with two molecules, unlike monosubstituted analogues .

Dimethyl-Substituted Analogues

Functional Group Variations

The nature of the 2-position substituent (azido, chloro, cyano) impacts reactivity and spectroscopic profiles:

- Azido Group : The azido stretch (2100–2113 cm⁻¹) is a hallmark of compounds like 2-azido-N-(4-pentafluoro-L6-sulfanylphenyl)acetamide and 2-azido-N-(benzo[d]thiazol-5-yl)acetamide .

- Chloro Group : Chloro derivatives lack azido reactivity but may exhibit higher thermal stability, as seen in 2-chloro-N-(2,5-dimethylphenyl)acetamide (mp 213°C) .

Crystal Structure and Packing

Crystallographic studies highlight how substituents dictate molecular conformation and packing:

Hydrogen Bonding Patterns

- 2-Azido-N-(4-methylphenyl)acetamide : Chains along the c-axis via N–H⋯O and C–H⋯O bonds, with stacking governed by van der Waals forces .

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Three distinct conformers in the asymmetric unit, linked via N–H⋯O dimers (R₂²(10) motif) .

Crystal System Parameters

| Compound | Crystal System | Space Group | Z | Key Interactions | |

|---|---|---|---|---|---|

| 2-Azido-N-(4-methylphenyl)acetamide | Monoclinic | P2₁/c | 4 | N–H⋯O, C–H⋯O | |

| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | Triclinic | P1̄ | 2 | C–H⋯Cl |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azido-N-(2,3-dimethylphenyl)acetamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 2,3-dimethylaniline with azidoacetyl chloride. Optimization includes temperature control (e.g., maintaining 0–5°C during azide introduction to prevent decomposition) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from analogous acetamide syntheses suggests that protecting-group strategies for the azide moiety can improve stability .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies the azide stretch (~2100 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the azide group’s explosive potential, avoid thermal stress, sparks, or friction. Use explosion-proof equipment and conduct reactions in fume hoods. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and face shields. Storage should be in flame-resistant cabinets at 2–8°C .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Tools like Gaussian or ORCA model azide cycloadditions, while machine learning (e.g., ICReDD’s reaction path search) optimizes experimental conditions by correlating electronic parameters (HOMO/LUMO) with reactivity .

Q. What mechanisms underlie the compound’s reactivity in Huisgen cycloaddition or Staudinger reactions?

- Methodological Answer : In Huisgen cycloaddition, the azide acts as a 1,3-dipole, reacting with alkynes via a concerted mechanism. For Staudinger reactions, nucleophilic attack on triphenylphosphine forms an iminophosphorane intermediate. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (¹⁵N) elucidate rate-determining steps .

Q. How can structural discrepancies in crystallographic data be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) may reveal multiple conformers in the asymmetric unit (e.g., dihedral angle variations between aryl and acetamide groups). Refinement software (ShelXL) and hydrogen-bonding analysis (e.g., N–H⋯O interactions) distinguish static disorder from dynamic effects .

Q. What strategies validate contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Dose-response curves (IC₅₀) and statistical validation (e.g., ANOVA with Tukey’s post hoc test) account for variability. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) confirm binding affinity, while molecular docking (AutoDock Vina) predicts interactions with active sites (e.g., cytochrome P450 isoforms) .

Q. How can solvent effects influence azide stability during derivatization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize azides via dipole interactions but may accelerate decomposition at elevated temperatures. Solvent screening (e.g., using Hansen solubility parameters) combined with in situ IR monitoring identifies optimal media (e.g., THF for Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.